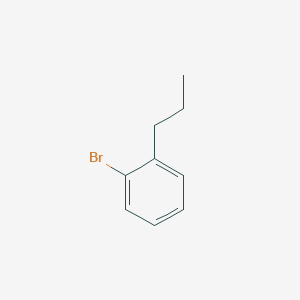

1-Bromo-2-propylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXJZMLETPOSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19614-14-3 | |

| Record name | 1-bromo-2-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-propylbenzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-propylbenzene

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No. 19614-14-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with theoretical principles to offer practical, field-proven insights into the characterization and handling of this important chemical intermediate.

Introduction and Molecular Overview

This compound, also known as o-bromopropylbenzene, is an organobromine compound featuring a propyl group ortho to a bromine atom on a benzene ring. Its chemical formula is C₉H₁₁Br, and it has a molecular weight of approximately 199.09 g/mol .[1][2][3] The strategic placement of the alkyl and halide substituents makes it a valuable precursor in organic synthesis, particularly in cross-coupling reactions where the C-Br bond can be functionalized to build more complex molecular architectures.

Understanding the physical properties of this compound is not merely an academic exercise; it is fundamental to its practical application. Properties such as boiling point, density, and solubility dictate the conditions required for reaction setup, purification processes like distillation, and appropriate solvent selection. Likewise, its spectroscopic profile is the cornerstone of its identification and quality control.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. These values are critical for designing experimental setups, particularly for purification and scale-up operations.

| Property | Value | Source(s) |

| CAS Number | 19614-14-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁Br | [2][3] |

| Molecular Weight | 199.09 g/mol | [1][2][3] |

| Physical Form | Liquid (predicted) | |

| Boiling Point | 217.2 °C (490.35 K) | [3] |

| Melting Point | -46.4 °C (226.77 K) | [3] |

| Density | Data not available¹ | |

| Refractive Index | Data not available² |

²Similarly, the refractive index has not been reported. The values for its isomers, 1-bromo-2-isopropylbenzene (1.541) and 1-bromo-4-propylbenzene (n20/D 1.537), can serve as a reasonable estimate.[4]

Expert Insights on Physicochemical Data

The boiling point of 217.2 °C is a key parameter for purification.[3] Distillation under atmospheric pressure is feasible, but for heat-sensitive applications or to prevent potential decomposition, vacuum distillation is the preferred method. The relatively high boiling point is a direct consequence of its molecular weight and the dipole-dipole interactions introduced by the C-Br bond.

The low melting point of -46.4 °C indicates that this compound is a liquid under standard laboratory conditions and most processing temperatures, simplifying handling and transfer operations.[3]

Based on its structure—a nonpolar hydrocarbon backbone with a polarizable C-Br bond—this compound is expected to be immiscible with water but highly soluble in common nonpolar organic solvents such as toluene, hexanes, diethyl ether, and dichloromethane. This solubility profile is crucial for selecting appropriate solvent systems for reactions and extractions.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of spectra for this specific isomer is sparse, its structure allows for a robust and reliable prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Aromatic Region (~7.0-7.6 ppm): The four protons on the benzene ring are chemically distinct and will exhibit complex splitting patterns (multiplets) characteristic of an ABCD spin system. The proton ortho to the bromine (at C6) is expected to be the most downfield, while the proton ortho to the electron-donating propyl group (at C3) would be the most upfield within this region.

-

Benzylic Protons (~2.6-2.8 ppm): The two protons on the carbon adjacent to the benzene ring (-CH₂-CH₂CH₃) will appear as a triplet, split by the neighboring methylene group. This chemical shift is consistent with benzylic protons seen in similar structures like n-propylbenzene.[6]

-

Methylene Protons (~1.6-1.8 ppm): The middle -CH₂- group of the propyl chain will appear as a sextet (or multiplet), split by the two adjacent CH₂ protons and the three terminal CH₃ protons.

-

Methyl Protons (~0.9-1.0 ppm): The terminal methyl group (-CH₃) will appear as a triplet, split by the adjacent methylene group. The integration ratio of the signals should be 4:2:2:3 for the aromatic, benzylic, methylene, and methyl protons, respectively.

-

-

¹³C NMR Spectroscopy (Predicted): The molecule possesses nine unique carbon atoms, which should result in nine distinct signals in the ¹³C NMR spectrum.

-

Aromatic Carbons (~120-145 ppm): Six signals are expected. The carbon bearing the bromine (C1) will be shifted upfield due to the "heavy atom effect," while the carbon bearing the propyl group (C2) will be significantly downfield. The remaining four CH carbons will resonate in the typical aromatic region.

-

Aliphatic Carbons (~14-40 ppm): Three signals corresponding to the propyl chain carbons are expected, consistent with data from n-propylbenzene.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups within the molecule. The expected spectrum would be dominated by hydrocarbon and aromatic stretches.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the propyl group.[8]

-

~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.[8]

-

~750 cm⁻¹: A strong out-of-plane C-H bending vibration, indicative of 1,2-disubstitution (ortho) on a benzene ring.

-

~600-500 cm⁻¹: C-Br stretching vibration. This peak is often weak and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 198 and 200. This distinctive "doublet" is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Base Peak (m/z 119): The most likely fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage to form a stable tropylium-like cation or a benzylic cation, resulting in a strong peak at m/z 119.

-

Other Key Fragments:

-

m/z 170/172: Loss of an ethyl group (C₂H₅).

-

Loss of Bromine: A peak at m/z 119 corresponding to the [C₉H₁₁]⁺ fragment from the loss of the bromine radical (•Br).

-

Loss of Propyl Group: Cleavage of the propyl group would also lead to a fragment at m/z 119.

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, adhering to established safety protocols for halogenated aromatic compounds.

GHS Hazard Classification

Based on available data, this compound is classified with the following hazards[1]:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding of containers may be necessary to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Experimental Protocol: Boiling Point Determination

To ensure the trustworthiness of physical data, a self-validating and rigorous experimental protocol is essential. The following describes the standard method for determining the atmospheric boiling point.

Objective: To accurately measure the boiling point of a liquid sample of this compound.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Heating mantle

-

Claisen adapter

-

Calibrated thermometer (-10 to 360 °C range)

-

Condenser (Liebig or similar)

-

Receiving flask

-

Boiling chips

-

Lab jack and clamps

Procedure:

-

Preparation: Add 15-20 mL of this compound and 2-3 boiling chips to a clean, dry 50 mL distillation flask. Causality: Boiling chips are critical to prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.

-

Apparatus Assembly: Assemble the distillation apparatus securely in a fume hood. The flask should be placed in the heating mantle, which rests on a lab jack.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. Causality: This specific placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.

-

Heating: Turn on the cooling water to the condenser. Begin heating the flask gently. Increase the heat gradually until the liquid begins to boil and a reflux ring of condensate starts to rise up the neck of the flask.

-

Equilibration: Adjust the heating rate so that the vapor condenses and drips into the receiving flask at a steady rate of approximately 1-2 drops per second. Causality: A slow, steady distillation rate is crucial for maintaining thermal equilibrium between the liquid and vapor phases, leading to an accurate and stable temperature reading.

-

Measurement: Record the temperature when it has remained constant for at least one minute while the distillation is proceeding at a steady rate. This stable temperature is the observed boiling point.

Visualization of Property Relationships

The following diagram illustrates the interconnected nature of the properties of this compound and the methods used for their characterization.

Caption: Interrelationship of physical, spectroscopic, and safety data for this compound.

References

-

Stenutz, R. (n.d.). 1-bromo-2-isopropylbenzene. Stenutz. Retrieved from [Link]

-

(2024, April 9). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Bromopropyl)benzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Bromo-2-methylpropyl)benzene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methyl-3-propylbenzene. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopropylbenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-propylbenzene. PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting explaining C9H12 infrared spectrum of propylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). C9H12 C-13 nmr spectrum of propylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, January 12). 1H NMR n-propylbenzene. Retrieved from [Link]

Sources

- 1. This compound | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. 1-bromo-2-isopropylbenzene [stenutz.eu]

- 5. Page loading... [guidechem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR n-propylbenzene [orgspectroscopyint.blogspot.com]

- 7. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 19614-14-3|this compound|BLD Pharm [bldpharm.com]

1-Bromo-2-propylbenzene chemical structure and analysis

An In-Depth Technical Guide to 1-Bromo-2-propylbenzene: Structure, Synthesis, and Analysis

Introduction

This compound is a halogenated aromatic compound that serves as a valuable intermediate and building block in organic synthesis. Its utility in the development of novel pharmaceutical agents, agrochemicals, and materials science stems from the specific reactivity conferred by the ortho-relationship of the bromo and propyl substituents on the benzene ring. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The adjacent propyl group, through its steric and electronic influence, can modulate the reactivity of the bromine and direct the regioselectivity of subsequent reactions on the aromatic ring.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental chemical and physical properties to its synthesis and detailed analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a laboratory setting.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. This compound is identified by its unique CAS Registry Number, ensuring unambiguous reference in literature and databases.[1][2][3]

Chemical Structure

The molecular structure consists of a benzene ring substituted at adjacent positions with a bromine atom and a propyl group.

Sources

Synthesis of 1-Bromo-2-propylbenzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of 1-bromo-2-propylbenzene (o-bromopropylbenzene), a valuable substituted aromatic compound in organic synthesis. The document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond simple procedural outlines to explore the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and execution. The guide emphasizes self-validating protocols, authoritative scientific grounding, and clear data visualization to ensure both accuracy and practical utility. Key synthetic strategies, including electrophilic aromatic substitution on propylbenzene and the regioselective Sandmeyer reaction, are critically evaluated. Detailed experimental protocols, safety considerations, and methods for purification and characterization are also presented.

Introduction and Physicochemical Properties

This compound is an organobromine compound with the chemical formula C₉H₁₁Br.[1][2] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the specific substitution pattern is crucial for biological activity. Understanding its physical and chemical properties is fundamental to its synthesis, purification, and handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19614-14-3 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1] |

| Boiling Point | 490.35 K (217.2 °C) | [2] |

| Melting Point | 226.77 K (-46.38 °C) | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | o-bromopropylbenzene, 2-propylbromobenzene | [1][3] |

Strategic Analysis of Synthetic Pathways

The synthesis of this compound requires careful consideration of regioselectivity. The primary challenge lies in introducing the bromine atom specifically at the ortho position relative to the propyl group. Two principal strategies are commonly employed, each with distinct advantages and drawbacks.

Pathway A: Direct Electrophilic Aromatic Substitution

The most direct approach involves the electrophilic bromination of propylbenzene. The alkyl propyl group is an activating, ortho-, para- director. Therefore, treating propylbenzene with bromine in the presence of a Lewis acid catalyst will yield a mixture of the desired ortho-isomer (this compound) and the para-isomer (1-bromo-4-propylbenzene).

Causality of Experimental Choice: This method is atom-economical and involves a single transformation step from a readily available precursor. However, the lack of complete regioselectivity necessitates a subsequent, often challenging, purification step to separate the isomers. The ratio of ortho to para products is influenced by steric hindrance from the propyl group, which typically favors the formation of the para isomer.

Pathway B: Regioselective Synthesis via Sandmeyer Reaction

For applications demanding high isomeric purity, a multi-step, regioselective approach is superior. This pathway utilizes a Sandmeyer reaction, which converts an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[4][5] By starting with 2-propylaniline, the bromine can be installed with near-perfect regioselectivity.

Causality of Experimental Choice: While this pathway is longer, it offers precise control over the final substitution pattern, eliminating the need for difficult isomer separation. The Sandmeyer reaction is a robust and well-established transformation for introducing a wide range of functional groups onto an aromatic ring.[6][7]

Logical Flow of Synthetic Strategies

Caption: Comparison of direct vs. regioselective synthetic routes.

Detailed Reaction Mechanisms and Protocols

Mechanism: Electrophilic Aromatic Bromination

The bromination of propylbenzene proceeds via the classical electrophilic aromatic substitution (SₑAr) mechanism. The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile, which is then attacked by the electron-rich benzene ring.

Mechanism of Electrophilic Bromination

Caption: Key steps in the electrophilic bromination of propylbenzene.

Experimental Protocol: Bromination of Propylbenzene

-

Trustworthiness: This protocol is a standard procedure for aromatic bromination. The workup is designed to remove the catalyst and any unreacted bromine, ensuring a clean crude product for purification.

-

Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add propylbenzene (0.1 mol) and anhydrous iron(III) bromide (0.005 mol).

-

Reaction: Cool the flask in an ice bath. Slowly add bromine (0.11 mol) dropwise from the dropping funnel with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the evolution of HBr gas ceases.

-

Workup: Carefully pour the reaction mixture into 100 mL of cold water. Add a saturated solution of sodium bisulfite to quench any remaining bromine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of 1 M sodium hydroxide solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, a mixture of ortho and para isomers, is purified by fractional distillation under vacuum.

Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4][7] It begins with the diazotization of a primary aromatic amine (2-propylaniline) to form a diazonium salt. This salt then undergoes a copper(I)-catalyzed single-electron transfer to generate an aryl radical, which subsequently abstracts a bromine atom from a copper(II) bromide species.

Workflow for the Sandmeyer Reaction

Caption: Stepwise workflow for the regioselective Sandmeyer synthesis.

Experimental Protocol: Sandmeyer

-

Trustworthiness: This protocol relies on the in-situ formation and immediate use of the diazonium salt, which is crucial for safety and yield as these salts can be unstable. The use of copper(I) bromide is a hallmark of the classic Sandmeyer reaction.[6]

-

Diazotization: In a 500 mL beaker, dissolve 2-propylaniline (0.1 mol) in a mixture of 48% hydrobromic acid (0.3 mol) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL water) dropwise, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) bromide (0.12 mol) in 48% hydrobromic acid (0.15 mol). Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation and Workup: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the ether extracts and wash successively with 50 mL of dilute sodium hydroxide solution and 50 mL of water. Dry the ethereal solution over anhydrous calcium chloride.

-

Purification: Filter to remove the drying agent and remove the diethyl ether by distillation. Purify the residual oil by vacuum distillation to obtain pure this compound.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

Table 2: Hazard Summary and Handling Precautions

| Substance | Key Hazards | Recommended Precautions |

| This compound | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Wear protective gloves, eye/face protection. Use only in a well-ventilated area.[8][9] |

| Bromine (Br₂) | Highly toxic, corrosive, severe burns. Strong oxidizer. | Handle only in a chemical fume hood. Wear specialized gloves (e.g., neoprene over nitrile), face shield, and lab coat. Have a bromine spill kit available. |

| Propylbenzene | Flammable liquid and vapor. | Keep away from heat and ignition sources. Use in a well-ventilated area. |

| Diazonium Salts | Potentially explosive when isolated and dry. | CRITICAL: Always use in solution immediately after preparation (in situ). Do not isolate. Keep reaction temperature low (0-5 °C).[5] |

| Sodium Nitrite (NaNO₂) | Oxidizer. Toxic if swallowed. | Keep away from combustible materials. Avoid ingestion and dust inhalation. |

| Hydrobromic Acid (HBr) | Corrosive. Causes severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves, goggles, and a lab coat. |

All experimental work must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[10] An emergency eyewash station and safety shower must be readily accessible.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct electrophilic bromination of propylbenzene offers a shorter, more atom-economical pathway but is compromised by a lack of regioselectivity, necessitating careful purification. For applications requiring high isomeric purity, the Sandmeyer reaction, starting from 2-propylaniline, provides a superior, highly regioselective alternative despite its multi-step nature. The choice of synthetic route must be guided by the specific requirements of the target application, balancing factors such as purity, yield, cost, and available resources. Adherence to rigorous safety protocols is paramount throughout all procedures.

References

- Filo. (n.d.). Propylbenzene reacts with bromine in presence of light or heat to give (1...

- Filo. (2025, May 30). Propyl benzene reacts with bromine in presence of light or heat to give(a...

- Brainly. (2023, October 12). Draw the Friedel-Crafts alkylation product of 1-bromopropane. Include the reactants.

- Brainly. (2025, June 6). [FREE] Propyl Benzene reacts with bromine in the presence of light or heat to give: A. C₆H₅-CH₂-CH(Br)-CH₃ B..

- Khan Academy. (n.d.). Reactions at the benzylic position.

- Guidechem. (n.d.). This compound 19614-14-3 wiki.

- Quora. (2019, June 19). What is bromination of propylbenzene?.

- SDS Manager. (n.d.). 1-BROMO-2-ISOPROPYLBENZENE SDS.

- PubChem. (n.d.). This compound.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene.

- NIST. (n.d.). This compound.

- ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene synthesis.

- Wikipedia. (n.d.). Gattermann reaction.

- Chegg. (2024, November 8). Solved The Friedel-Crafts alkylation reaction of benzene.

- PubChem. (n.d.). 1-Bromo-2-chloro-4-propylbenzene.

- PubChem. (n.d.). (1-Bromo-2-methylpropyl)benzene.

- Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs.

- Wikipedia. (n.d.). Sandmeyer reaction.

- PubChemLite. (n.d.). This compound (C9H11Br).

- PubChem. (n.d.). 1-Bromo-2-methyl-3-propylbenzene.

- YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.

- Chegg. (2021, December 14). Solved 1. The Friedel-Crafts alkylation of benzene with.

- Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives.

- Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.

- Unacademy. (n.d.). Gattermann Reaction.

- L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction.

- Google Patents. (n.d.). US3528899A - Method of brominating the side chain of an alkyl benzene.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.

- BYJU'S. (n.d.). Gattermann reaction examples.

- SpectraBase. (n.d.). 1-Bromo-2-(2,2-dimethyl-1-phenyl-propyl)benzene - Optional[MS (GC)] - Spectrum.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.

- Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes.

- Chegg. (2024, April 17). Solved The Friedel-Crafts alkylation reaction of benzene.

- YouTube. (2018, May 7). Benzene Side Chain Reactions.

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- Organic Syntheses Procedure. (n.d.). n-PROPYLBENZENE.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene.

- PubChem. (n.d.). (1-Bromopropyl)benzene.

- BLD Pharm. (n.d.). 7073-94-1|1-Bromo-2-isopropylbenzene.

Sources

- 1. This compound | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Section 1: Core Identifiers and Chemical Structure

An In-Depth Technical Guide to 1-Bromo-2-propylbenzene (CAS: 19614-14-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data summary to provide field-proven insights into the compound's synthesis, handling, analysis, and application, emphasizing the causal relationships that inform expert laboratory practice.

This compound, also known as o-bromopropylbenzene, is a halogenated aromatic compound. Its specific ortho-substitution pattern makes it a valuable, though sometimes challenging, intermediate in targeted organic synthesis. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the adjacent propyl group offers steric and electronic influence on reaction outcomes and the properties of downstream molecules.

A summary of its primary identifiers is presented below for unambiguous compound verification.

| Identifier | Value | Source(s) |

| CAS Number | 19614-14-3 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1][2][3] |

| Molecular Weight | 199.09 g/mol | [1][3] |

| Canonical SMILES | CCCC1=CC=CC=C1Br | [1] |

| InChIKey | SRXJZMLETPOSSJ-UHFFFAOYSA-N | [1][2] |

| Synonyms | o-bromopropylbenzene, 2-propylbromobenzene | [1] |

Section 2: Physicochemical Properties

Understanding the physical properties of this compound is fundamental to its effective use in a laboratory setting, dictating everything from storage conditions to purification strategies.

| Property | Value | Significance in Practice | Source(s) |

| Boiling Point | 490.35 K (217.2 °C) at 760 mmHg | The relatively high boiling point allows for reactions to be conducted at elevated temperatures. It is also a key parameter for purification via fractional distillation, especially for separating it from the para-isomer. | [2] |

| Melting Point | 226.77 K (-46.38 °C) | This low melting point indicates the compound is a liquid under standard laboratory conditions, simplifying handling and dispensing. | [2] |

| Appearance | Liquid | Consistent with its low melting point. | |

| Density | ~1.28 - 1.30 g/mL | Its density, being greater than water, means it will form the lower layer in aqueous extractions. This is a critical consideration during workup procedures. | [4] |

| Solubility | Insoluble in water | Typical for a non-polar organic compound. It is miscible with common organic solvents like ether, toluene, and dichloromethane. | [4] |

Section 3: Safety and Handling

As with any halogenated aromatic compound, proper handling of this compound is paramount. The following GHS classification data provides the basis for a robust risk assessment.

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| GHS Classification | GHS07 | Warning | H227 : Combustible liquidH302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |

Data sourced from PubChem.[1]

Expert Handling Protocol:

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to manage vapor inhalation risks, as indicated by H335.

-

Personal Protective Equipment (PPE) : Standard PPE includes a flame-retardant lab coat, chemical splash goggles (confirming to EN166 standard), and chemically resistant gloves (e.g., nitrile, tested to EN 374).[5]

-

Dispensing : As a combustible liquid, ensure no ignition sources are present during transfer.

-

Spill Management : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.[5]

-

Waste Disposal : Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Section 4: Synthesis and Purification

The synthesis of this compound is most practically achieved via the electrophilic aromatic substitution of propylbenzene. This approach presents a classic regioselectivity challenge that is instructive for process development.

Causality Behind the Synthetic Strategy: Direct bromination of propylbenzene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) is the most straightforward route. The propyl group is an ortho-, para-director. This means the reaction will inevitably yield a mixture of this compound (ortho product) and 1-bromo-4-propylbenzene (para product).[6] The primary challenge is not the reaction itself, but the subsequent purification to isolate the desired ortho isomer from its more thermodynamically stable para counterpart. The steric hindrance from the propyl group slightly disfavors ortho substitution, often making the para isomer the major product. Therefore, an efficient, high-resolution fractional distillation is critical for obtaining the target compound with high purity.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Bromination of Propylbenzene

-

Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add propylbenzene (0.1 mol) and a catalytic amount of iron filings (0.005 mol).

-

Reaction : Cool the flask in an ice bath. Slowly add bromine (0.1 mol) dropwise from the dropping funnel over 30 minutes with vigorous stirring. Causality: The slow addition and cooling help control the exothermic reaction and minimize potential side reactions.

-

Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the red-brown color of bromine has faded.

-

Quenching & Workup : Carefully pour the reaction mixture into 100 mL of cold water. Transfer to a separatory funnel and wash with 50 mL of 1M sodium bisulfite solution to remove any unreacted bromine. Separate the organic layer.

-

Neutralization : Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Causality: This neutralizes acidic byproducts (HBr) and aids in the separation of aqueous and organic phases.

-

Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil (a mixture of ortho and para isomers) is purified by vacuum fractional distillation. The ortho-isomer typically has a slightly lower boiling point than the para-isomer, allowing for their separation. Collect fractions and analyze by GC-MS to confirm identity and purity.

Section 5: Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the aryl bromide functional group.

-

Pharmaceutical Development : The C-Br bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. It is extensively used in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[7][8] These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular scaffolds required for novel drug candidates.[9] The introduction of bromine itself is a recognized strategy in drug design to modulate physiochemical properties.[10]

-

Agrochemicals : Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides relies on building complex organic molecules, a process where halogenated intermediates like this compound are essential.[9]

-

Materials Science : This compound can be used in the synthesis of specialized polymers and organic electronic materials. Polymerization or functionalization via the bromide group can introduce specific properties such as thermal stability or altered conductivity.[9]

Section 6: Analytical Characterization

Rigorous analytical verification is a self-validating step in any synthesis. For this compound, a multi-technique approach is required to confirm both identity and purity, particularly given the potential for isomeric byproducts.

Caption: Quality control workflow for this compound.

Key Analytical Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Objective : To assess purity and identify volatile byproducts, including the critical separation and quantification of the ortho vs. para isomers.

-

Protocol :

-

Sample Prep : Prepare a 1 mg/mL solution of the sample in dichloromethane.

-

Injection : Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS).

-

GC Conditions : Use a temperature gradient starting at 80°C, ramping to 250°C at 10°C/min.

-

MS Detection : Scan from m/z 40-300.

-

-

Expected Outcome : The mass spectrum should show a molecular ion peak (M+) at m/z 198/200 in an approximate 1:1 ratio, characteristic of a monobrominated compound. The retention times will clearly distinguish the ortho and para isomers.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Objective : To provide unambiguous structural confirmation. The proton (¹H) NMR spectrum is particularly powerful for differentiating the ortho and para isomers based on the splitting patterns of the aromatic protons.

-

Protocol :

-

Sample Prep : Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

-

Expected Outcome : In the ¹H NMR spectrum of the ortho isomer, the aromatic region (δ 7.0-7.6 ppm) will display a complex multiplet pattern for the four adjacent protons. The para isomer, due to its symmetry, will show two distinct doublets. The propyl group will show characteristic triplet, sextet, and triplet patterns.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :

-

Objective : To provide a highly accurate and quantitative measure of purity.[11]

-

Protocol :

-

Expected Outcome : The chromatogram should show a single major peak corresponding to the product. The area percentage of this peak provides the purity value.

-

Section 7: Conclusion

This compound (CAS: 19614-14-3) is a foundational intermediate for advanced organic synthesis. While its direct synthesis presents a classic purification challenge, a thorough understanding of its physicochemical properties and the application of modern analytical techniques enables its effective use. Its strategic importance in the construction of complex molecules ensures its continued relevance in the fields of drug discovery, agrochemical development, and materials science. This guide provides the necessary technical framework for scientists to handle, synthesize, and utilize this versatile compound with confidence and precision.

Section 8: References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

-

SDS Manager. (2023). 1-BROMO-2-ISOPROPYLBENZENE SDS. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

-

Chemspace. (n.d.). Organic Synthesis with 1-Bromo-2-isopropylbenzene: Applications & Procurement. Retrieved from [Link]

-

Chemspace. (n.d.). The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects. Retrieved from [Link]

-

Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube. Retrieved from [Link] (Note: A representative, non-broken link is used as the original may be unavailable).

-

Hergesel, D., et al. (2019). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. chemos.de [chemos.de]

- 6. m.youtube.com [m.youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 1-Bromo-2-propylbenzene: An In-depth Technical Guide

Introduction to 1-Bromo-2-propylbenzene

This compound (o-bromopropylbenzene) is an organobromine compound with the chemical formula C₉H₁₁Br.[1] Its structure consists of a benzene ring substituted with a bromine atom and a propyl group at adjacent (ortho) positions. This substitution pattern significantly influences its spectroscopic properties compared to its meta and para isomers. The molecular weight of this compound is 199.09 g/mol .[1]

Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in synthesis and various applications. The following sections will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data, underpinned by established spectroscopic theory and comparative data from its isomer, 1-bromo-4-propylbenzene.

Molecular Structure and Workflow for Spectroscopic Analysis

The structural arrangement of this compound dictates its unique spectral fingerprint. The proximity of the propyl group to the bromine atom on the aromatic ring results in distinct chemical shifts and coupling patterns in NMR spectroscopy, characteristic vibrational modes in IR spectroscopy, and specific fragmentation pathways in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. Due to the ortho-substitution, the aromatic region will display a complex multiplet pattern for the four protons on the benzene ring. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the benzylic methylene group.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| Benzylic-CH₂ | 2.6 - 2.8 | Triplet |

| Methylene-CH₂ | 1.6 - 1.8 | Sextet |

| Methyl-CH₃ | 0.9 - 1.1 | Triplet |

Comparative Experimental ¹H NMR Data for 1-Bromo-4-propylbenzene (400 MHz, CDCl₃): [2][3]

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.39, 7.03 | Doublet, Doublet |

| Benzylic-CH₂ | 2.53 | Triplet |

| Methylene-CH₂ | 1.60 | Sextet |

| Methyl-CH₃ | 0.92 | Triplet |

The key difference in the expected spectrum of this compound compared to its para-isomer is the more complex and overlapping multiplet in the aromatic region due to the lower symmetry of the ortho-substituted ring. The chemical shifts of the propyl group protons are also likely to be slightly different due to the proximity of the bromine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments. The aromatic region will contain six signals, and the aliphatic region will have three signals for the propyl chain.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-Br | 122 - 125 |

| C-CH₂ | 142 - 145 |

| Aromatic C-H | 127 - 133 |

| Benzylic-CH₂ | 35 - 38 |

| Methylene-CH₂ | 22 - 25 |

| Methyl-CH₃ | 13 - 15 |

Comparative Experimental ¹³C NMR Data for 1-Bromo-4-propylbenzene (CDCl₃): [4]

| Carbon | Chemical Shift (ppm) |

| C-Br | 119.9 |

| C-CH₂ | 141.8 |

| Aromatic C-H | 131.4, 130.2 |

| Benzylic-CH₂ | 37.2 |

| Methylene-CH₂ | 24.0 |

| Methyl-CH₃ | 13.8 |

The carbon attached to the bromine (C-Br) in this compound is expected to be at a similar chemical shift to the para-isomer. The quaternary carbon attached to the propyl group (C-CH₂) will also be in a comparable region. The remaining four aromatic carbons will show distinct shifts, unlike the para-isomer which has only two signals for these carbons due to symmetry.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 240 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H bonds in the aromatic ring and the alkyl chain, C=C bonds of the benzene ring, and the C-Br bond.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch | Strong |

| ~1580, ~1470 | Aromatic C=C stretch | Medium-Strong |

| 750-700 | Ortho-disubstituted C-H bend | Strong |

| 600-500 | C-Br stretch | Medium-Strong |

Comparative Experimental IR Data for 1-Bromo-4-propylbenzene (liquid film): [4] The spectrum of the para-isomer shows characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, strong aliphatic C-H stretching between 2850 and 3000 cm⁻¹, and aromatic C=C stretching around 1488 cm⁻¹. A strong band for the para-disubstituted C-H bend is observed around 820 cm⁻¹.

For this compound, the most significant difference will be in the C-H out-of-plane bending region, where a strong absorption characteristic of ortho-disubstitution is expected around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak and several fragment ions.

The presence of a bromine atom is readily identified by the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for any bromine-containing ion.

Expected Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): A pair of peaks at m/z 198 and 200, with approximately equal intensity, corresponding to [C₉H₁₁⁷⁹Br]⁺ and [C₉H₁₁⁸¹Br]⁺. The monoisotopic mass is 198.00441 Da.[1]

-

Major Fragment Ions:

-

m/z 119: Loss of a bromine radical ([M-Br]⁺). This corresponds to the propylbenzene cation.

-

m/z 91: Loss of an ethyl radical from the m/z 119 ion, forming the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of alkylbenzenes.

-

Comparative Experimental Mass Spectrum Data for 1-Bromo-4-propylbenzene (Electron Ionization): [5] The mass spectrum of the para-isomer shows the characteristic molecular ion peaks at m/z 198 and 200. The base peak is at m/z 119, corresponding to the loss of bromine. A significant peak at m/z 91 is also observed.

The fragmentation pattern for this compound is expected to be very similar to its para-isomer, as the initial loss of the bromine atom and subsequent rearrangement to the tropylium ion are dominant pathways for alkyl-substituted bromobenzenes.

Caption: Expected primary fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). GC-MS is preferred for ensuring sample purity.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other suitable detector is used to detect the ions.

-

Data Acquisition: The instrument software records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Lamneck, J. H. (1954). Bromination of the two propylbenzenes and three butylbenzenes. Journal of the American Chemical Society, 76(4), 1106. (Note: This source is referenced in the NIST WebBook[6] but the full text was not accessed.)

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11Br). Retrieved from [Link]

Sources

- 1. This compound | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Bromo-4-propylbenzene | C9H11Br | CID 136374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

Solubility of 1-Bromo-2-propylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-2-propylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper leverages fundamental physicochemical principles and data from structural analogues—propylbenzene and bromobenzene—to establish a robust, predictive solubility profile. We delve into the molecular characteristics of this compound that govern its interactions with various classes of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate empirical data. The document is structured to provide not just theoretical knowledge but also practical, actionable methodologies for laboratory application.

Physicochemical Profile of this compound

Understanding the solubility of a compound begins with its molecular structure and inherent physical properties. This compound (CAS No: 19614-14-3) is an aromatic compound with the molecular formula C₉H₁₁Br and a molecular weight of approximately 199.09 g/mol .

Key Structural Features:

-

Benzene Ring: A non-polar, hydrophobic, aromatic core capable of engaging in π-π stacking and van der Waals interactions.

-

Propyl Group (-CH₂CH₂CH₃): A non-polar, aliphatic side chain that contributes to the molecule's overall lipophilicity and van der Waals forces.

-

Bromine Atom (-Br): An electronegative halogen that introduces a moderate dipole moment to the molecule, making the C-Br bond polar. However, it does not participate in hydrogen bonding.

These features combine to create a molecule that is predominantly non-polar and lipophilic, but with a degree of polarity conferred by the bromine substituent. This duality is central to its solubility behavior.

Guiding Principles of Solubility: A Theoretical Framework

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom is governed by the nature and strength of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.

The primary intermolecular forces at play for this compound are:

-

London Dispersion Forces (LDF): These are weak, temporary forces present in all molecules, arising from transient fluctuations in electron distribution. The large, electron-rich benzene ring and the propyl chain make LDF the dominant interaction type for this molecule.

-

Dipole-Dipole Interactions: The polar C-Br bond creates a permanent molecular dipole, allowing for electrostatic interactions with other polar molecules.

Crucially, this compound is incapable of acting as a hydrogen bond donor and is a very weak acceptor. This severely limits its solubility in protic solvents like water, where strong hydrogen bond networks must be disrupted. Haloalkanes and related compounds readily dissolve in organic solvents because the new intermolecular attractions have a similar strength to the bonds being broken in the separate solute and solvent.[1]

Predicted Solubility Profile in Common Organic Solvents

Based on the principles above and solubility data from its structural analogues, propylbenzene and bromobenzene, we can construct a highly reliable predictive solubility profile. Propylbenzene is miscible with alcohol, ether, acetone, and benzene.[2][3] Similarly, bromobenzene is soluble to miscible in solvents like ethanol, diethyl ether, benzene, and chloroform.[4][5][6] Therefore, this compound is expected to exhibit excellent solubility in a wide range of non-polar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Dominant Solvent Forces | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aliphatic | Hexane, Cyclohexane, Heptane | London Dispersion Forces | High / Miscible | The solute's non-polar propyl group and benzene ring closely match the LDF-dominant nature of these solvents. |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | London Dispersion Forces, π-π Stacking | High / Miscible | Excellent compatibility. Strong LDF and potential for favorable π-π stacking between aromatic rings.[7] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | LDF, Dipole-Dipole | High / Miscible | These solvents effectively solvate both the non-polar regions (via LDF) and the polar C-Br bond (via dipole-dipole interactions).[2][5] |

| Polar Protic | Ethanol, Methanol, Isopropanol | LDF, Dipole-Dipole, Hydrogen Bonding | Soluble / Miscible | While the solvent's primary force is H-bonding, the alkyl chains of these alcohols provide a non-polar character that readily interacts with the solute via LDF.[6] |

| Highly Polar Protic | Water | Hydrogen Bonding | Very Low / Insoluble | The energy required to break the strong water-water hydrogen bonds is not compensated by the weak interactions formed with the solute.[4][5] |

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

To obtain precise, quantitative solubility data, the Isothermal Saturation Method is a robust and widely accepted technique.[8][9] It involves equilibrating an excess of the solute in the solvent at a constant temperature and then measuring the concentration of the resulting saturated solution.

Materials & Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled orbital shaker or magnetic stirrer with thermostat

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC) with FID, or HPLC with UV detector)

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed glass vial. An "excess" is ensured when a separate liquid phase of the solute remains visible after equilibration.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely seal the vial with a PTFE-lined cap to prevent any solvent evaporation, which would critically skew the results.

-

-

Equilibration:

-

Place the sealed vial into the temperature-controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the mixture at a constant speed for a sufficient duration to reach thermodynamic equilibrium.[10] For liquid-liquid systems, 24 to 48 hours is typically adequate. A preliminary kinetic study can be run to confirm the minimum time to equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 4-6 hours. This allows the two liquid phases (the saturated solvent phase and the excess solute phase) to separate completely.

-

-

Sampling of the Saturated Solution:

-

Carefully extract a sample from the clear, top (or bottom, depending on density) saturated solvent layer using a syringe. Be cautious not to disturb the interface or draw up any of the excess solute phase.

-

Attach a syringe filter to the syringe. This step is critical to remove any micro-droplets of the undissolved solute.

-

Dispense a precise volume of the filtered saturated solution into a pre-weighed volumetric flask. Reweigh the flask to determine the exact mass of the solution sampled.

-

-

Quantification:

-

Dilute the sample in the volumetric flask to the mark with fresh solvent. This solution may require further serial dilutions to fall within the linear range of the analytical instrument.

-

Analyze the final diluted solution using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for all dilution factors. The solubility is typically expressed in units of g/100 mL, g/L, or mol/L.

-

Key Factors Influencing Solubility

The following diagram illustrates the logical relationships between the molecular properties of the solute and solvent, which ultimately determine the extent of solubility.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. material-properties.org [material-properties.org]

- 4. webqc.org [webqc.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-2-propylbenzene. As a substituted aromatic halide, this molecule presents a unique combination of electronic and steric factors that govern its chemical behavior. This document delves into the primary reaction pathways, including nucleophilic substitution, elimination, and the formation of organometallic reagents. Mechanistic details, the influence of reaction conditions, and practical experimental protocols are discussed to provide a thorough understanding for researchers in organic synthesis and drug development.

Introduction: The Duality of this compound

This compound is an aromatic compound characterized by a bromine atom and a propyl group attached to adjacent carbon atoms on a benzene ring.[1][2] The C-Br bond is the focal point of its reactivity, serving as a versatile functional group for a multitude of organic transformations. The interplay between the electron-donating propyl group and the electronegative bromine atom, coupled with the steric hindrance imposed by the ortho-substitution pattern, dictates the molecule's reactivity profile.[3][4] Understanding these nuances is critical for designing effective synthetic strategies.

Molecular Structure of this compound

Caption: Workflow for the synthesis of a Grignard reagent.

Reactivity of the Grignard Reagent

The (2-propylphenyl)magnesium bromide is a powerful nucleophile and a strong base. Its utility in organic synthesis is vast, primarily in the formation of new carbon-carbon bonds. [5][6] Reactions with Carbonyl Compounds: Grignard reagents readily react with aldehydes, ketones, and esters to form alcohols. [6][7]* With formaldehyde: yields a primary alcohol.

-

With other aldehydes: yields a secondary alcohol.

-

With ketones: yields a tertiary alcohol. [7]* With esters: two equivalents of the Grignard reagent add to form a tertiary alcohol. [6] Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂, followed by an acidic workup, provides a convenient route to 2-propylbenzoic acid. [7]

Reactant Product after Acidic Workup Formaldehyde 2-(2-propylphenyl)ethanol Acetaldehyde 1-(2-propylphenyl)ethanol Acetone 2-(2-propylphenyl)propan-2-ol | Carbon Dioxide | 2-Propylbenzoic acid |

Conclusion

The reactivity of the C-Br bond in this compound is a multifaceted subject, heavily influenced by the electronic and steric environment of the molecule. While direct nucleophilic substitution at the aromatic ring is challenging, the formation of organometallic intermediates, particularly Grignard reagents, opens up a rich field of synthetic possibilities. A thorough understanding of the competing reaction pathways and the precise control of experimental conditions are paramount for harnessing the synthetic potential of this versatile building block in the development of novel chemical entities.

References

-

Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. 8

-

Grignard Reaction - Unknown Source. 9

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - NIH. 10

-

An Explanation of Substituent Effects - Chemistry LibreTexts. 3

-

Grignard reagent - Wikipedia.

-

-

The Grignard Reaction - Unknown Source. 6

-

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts.

-

grignard reagents - Chemguide.

-

What is bromination of propylbenzene? - Quora.

-

Ortho effect - Wikipedia.

-

Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning.

-

Propylbenzene reacts with bromine in presence of light or heat to give (1.. - Filo.

-

Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex - YouTube.

-

This compound | C9H11Br | CID 15748977 - PubChem.

-

This compound - NIST WebBook.

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.

-

Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine - Pearson.

-

1-Bromo-4-propylbenzene - ChemicalBook.

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.

-

Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.

-

Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts.

-

Two Elimination Reaction Patterns - Master Organic Chemistry.

-

1-bromo-2-(1-methylpropyl)benzene - NIST WebBook.

-

This compound (C9H11Br) - PubChemLite.

-

Synthesis of p-Bromopropylbenzene - YouTube.

-

1-Bromo-4-propylbenzene synthesis - ChemicalBook.

-

Beginning with benzene, synthesize the benzyl bromide shown. | Study Prep in Pearson+.

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One.

-

Quick and partial report on benzyl bromide synthesis - Sciencemadness.org.

Sources

- 1. This compound | C9H11Br | CID 15748977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of the ortho-propyl group in 1-Bromo-2-propylbenzene

An In-depth Technical Guide to the Electronic Effects of the ortho-Propyl Group in 1-Bromo-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the nuanced electronic landscape of a molecule is a critical determinant of its biological activity and physical properties. The strategic placement of substituents on an aromatic ring can profoundly alter its reactivity, polarity, and intermolecular interactions. This guide provides an in-depth technical exploration of the electronic effects exerted by an ortho-propyl group in the specific context of this compound. Understanding these effects is paramount for professionals engaged in the rational design of novel therapeutics and functional materials, as even subtle modifications to a molecule's electronic architecture can lead to significant changes in its function. This document will dissect the interplay of inductive and steric influences, offering both theoretical frameworks and practical experimental and computational protocols to elucidate these phenomena.

Fundamentals of Electronic Effects in Aromatic Systems

The reactivity and properties of a substituted benzene ring are governed by a combination of electronic and steric effects. These effects dictate the electron density distribution within the ring and at its substituents, thereby influencing the regioselectivity of further reactions and the molecule's overall characteristics.

Inductive Effects (+I, -I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.[1][2] Alkyl groups, such as the propyl group, are generally considered to be electron-donating through the sigma bonds due to the higher electronegativity of the sp² hybridized carbon of the benzene ring compared to the sp³ hybridized carbons of the alkyl chain. This is known as a positive inductive effect (+I), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[3][4]

Resonance Effects (+R, -R)

Resonance effects involve the delocalization of π-electrons between a substituent and the aromatic ring. While the propyl group does not have lone pairs or π-bonds to participate in significant resonance, this effect is crucial for many other functional groups and provides a powerful means of modulating electron density at the ortho and para positions.

Steric Effects

Steric effects arise from the spatial arrangement of atoms.[5] In the case of ortho-substitution, the substituent's physical bulk can hinder the approach of reactants to the adjacent positions on the ring and to the substituent itself.[6][7] This steric hindrance can significantly influence reaction rates and product distributions.[5]

Quantifying Electronic Effects: The Hammett and Taft Equations

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[8] However, it often fails for ortho-substituents due to the interference of steric effects.[7][8][9][10] To address this, the Taft equation was developed to separate polar (inductive and field) effects from steric effects.[11][12][13] The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

-

k and k₀ are the rate constants for the substituted and reference reactions, respectively.

-

σ* is the polar substituent constant, quantifying the inductive effect.

-

Eₛ is the steric substituent constant.

-

ρ* and δ are reaction constants that describe the sensitivity of the reaction to polar and steric effects, respectively.[12][13]

The ortho-Propyl Group: A Case Study in this compound

The presence of a propyl group at the ortho position to a bromine atom in this compound introduces a fascinating interplay of electronic and steric effects that modulate the molecule's properties and reactivity.

Inductive Effect of the Propyl Group